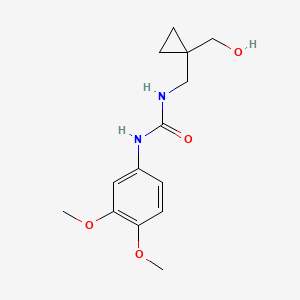

![molecular formula C18H18N2O2S2 B2744213 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 359802-85-0](/img/structure/B2744213.png)

2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 4-methylphenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings can be functionalized, for example, with proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a 4-methylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the sulfonyl group . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Compound Synthesis

- Researchers have explored the synthesis and coordination of compounds related to 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, investigating their interactions with nickel centers and structural characterizations. These studies contribute to understanding the complex behaviors of such compounds in the presence of metals, potentially useful in catalysis and materials science (Bermejo et al., 2000); (Sousa et al., 2001).

Antimicrobial Activity

- Novel heterocycles based on benzothiazole structures, including those similar to the queried compound, have been synthesized and tested for their antimicrobial properties. These efforts aim to develop new therapeutic agents against various bacterial and fungal infections, addressing the growing concern of antibiotic resistance (El‐Emary et al., 2002).

Fluorescent Chromism and Sensing Applications

- Certain benzothiazole derivatives have been designed for solid-state fluorescent chromism, responding to organic bases and amines. This property is valuable for developing sensing devices for biologically important molecules like ammonia and histamine, showcasing the versatility of benzothiazole compounds in bio-sensing and molecular recognition applications (Nakane et al., 2018).

Anticonvulsant Activity and Computational Studies

- The synthesis of benzothiazole-coupled sulfonamide derivatives and their evaluation for anticonvulsant activity highlight the potential of benzothiazole-based compounds in pharmacology. Computational studies help in understanding their interactions with biological targets, paving the way for the development of new therapeutic agents (Khokra et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a sulfonyl group have been reported to inhibit theH+/K+ ATPase activity in gastric microsome isolated from rat stomach . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target enzyme,H+/K+ ATPase , and inhibit its activity . This inhibition could lead to a decrease in gastric acid secretion, providing a potential therapeutic effect for gastric ulcers .

Biochemical Pathways

Given its potential inhibition ofH+/K+ ATPase , it can be inferred that it might affect the gastric acid secretion pathway . The inhibition of this enzyme could disrupt the balance of hydrogen and potassium ions in the stomach, leading to a decrease in gastric acid production .

Result of Action

Based on the potential inhibition ofH+/K+ ATPase , it can be inferred that the compound might lead to a decrease in gastric acid secretion . This could potentially provide relief from gastric ulcers by reducing the acidity in the stomach .

Eigenschaften

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWBHBOCPAYTBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2744134.png)

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)

![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2744141.png)

![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)

![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)

![[4-(Hydroxymethyl)phenyl]methyl 4-(prop-2-enoylamino)benzoate](/img/structure/B2744151.png)

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)